4-Chloro-3,5-dimethylisoxazole

Medicinal Chemistry Drug Design ADME

4-Chloro-3,5-dimethylisoxazole (CAS 10557-86-5) is a heterocyclic building block belonging to the isoxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its molecular formula is C₅H₆ClNO, with a molecular weight of 131.56 g/mol.

Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol
CAS No. 10557-86-5
Cat. No. B085836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dimethylisoxazole
CAS10557-86-5
Molecular FormulaC5H6ClNO
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)Cl
InChIInChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3
InChIKeyJTJWPHJWCFVTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dimethylisoxazole (CAS 10557-86-5): Core Physicochemical and Structural Baseline for Sourcing Decisions


4-Chloro-3,5-dimethylisoxazole (CAS 10557-86-5) is a heterocyclic building block belonging to the isoxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its molecular formula is C₅H₆ClNO, with a molecular weight of 131.56 g/mol. Key physicochemical properties include a calculated Log P of 1.259, zero hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds, establishing its baseline for drug-likeness assessments and synthetic utility [1]. The compound is a solid at room temperature and is primarily used as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and material science applications [2].

Why 4-Chloro-3,5-dimethylisoxazole (10557-86-5) Cannot Be Replaced by Non-Halogenated Isoxazole Analogs


Substituting 4-Chloro-3,5-dimethylisoxazole with non-halogenated analogs like 3,5-dimethylisoxazole (CAS 300-87-8) is chemically and functionally invalid. The presence of the chlorine atom at the 4-position fundamentally alters the molecule's reactivity and physicochemical properties. Specifically, the chlorine atom significantly increases lipophilicity, with a calculated Log P of ~1.94 for the chlorinated compound versus ~1.29 for the parent isoxazole [1][2]. This difference in Log P affects membrane permeability and ADME properties in biological systems, rendering the non-chlorinated analog a poor substitute in drug discovery campaigns [1]. Furthermore, the chlorine serves as a critical handle for further synthetic elaboration via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling derivatization pathways that are entirely inaccessible to the unsubstituted parent core .

Quantitative Differentiation of 4-Chloro-3,5-dimethylisoxazole (10557-86-5): A Comparative Evidence Guide for Procurement


Lipophilicity (Log P) Enhancement vs. 3,5-Dimethylisoxazole

The introduction of a chlorine atom at the 4-position of the isoxazole ring significantly increases lipophilicity. The calculated Log P for 4-Chloro-3,5-dimethylisoxazole is 1.94, compared to a Log P of 1.29 for the non-halogenated parent compound, 3,5-dimethylisoxazole [1][2]. This increase of 0.65 Log P units corresponds to a more than fourfold increase in the partition coefficient between octanol and water, enhancing predicted membrane permeability.

Medicinal Chemistry Drug Design ADME

Enhanced Nonlinear Optical Activity in Halogenated Isoxazole Derivatives

Computational studies demonstrate that halogenation of the isoxazole core significantly enhances nonlinear optical (NLO) properties. A DFT study comparing 3,5-dimethylisoxazole (DMI) and 4-(chloromethyl)-3,5-dimethylisoxazole (CDMI) revealed that CDMI exhibits greater hyperpolarizability, indicating superior NLO activity [1]. While not a direct head-to-head comparison with 4-Chloro-3,5-dimethylisoxazole, this class-level trend strongly suggests that the presence of a halogen substituent (such as chlorine) enhances the electronic properties relevant for materials science applications.

Nonlinear Optics Material Science Computational Chemistry

Utility as a Versatile Building Block for BET Bromodomain Inhibitors

The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere, and its 4-chloro derivative serves as a critical precursor in the optimization of potent ligands for the BET (bromodomain and extra-terminal) family of epigenetic reader proteins [1]. Specifically, structure-guided optimization efforts have utilized 4-chloro-3,5-dimethylisoxazole as a key fragment for developing inhibitors of BRD4, a validated cancer target [2][3]. The chlorine atom at the 4-position provides a synthetic handle for further diversification, enabling the exploration of structure-activity relationships (SAR) and the improvement of ligand efficiency and selectivity against bromodomain proteins [1].

Epigenetics Cancer Research Medicinal Chemistry

High-Value Application Scenarios for 4-Chloro-3,5-dimethylisoxazole (10557-86-5) Derived from Quantitative Evidence


Lead Optimization in BET Bromodomain Inhibitor Discovery

Based on its role as a key synthetic building block in the development of potent BET bromodomain ligands [1][2], 4-Chloro-3,5-dimethylisoxazole is ideally suited for medicinal chemistry groups focused on epigenetic targets. Its chlorine atom enables late-stage diversification via cross-coupling reactions, facilitating the rapid exploration of structure-activity relationships (SAR) to improve potency, selectivity, and drug-like properties. Procurement of this compound directly supports the optimization of BRD4 inhibitors for oncology and inflammation programs.

Design of Membrane-Permeable Molecular Probes

The significantly higher lipophilicity (Log P ~1.94) of 4-Chloro-3,5-dimethylisoxazole compared to its non-halogenated parent (Log P ~1.29) [1][2] makes it a preferred scaffold for designing cell-permeable probes. This property is critical for chemical biology applications where efficient penetration of the cellular membrane is required for target engagement studies. Procuring this compound over 3,5-dimethylisoxazole can directly improve the cellular activity of derived probe molecules.

Synthesis of Advanced Materials with Enhanced Nonlinear Optical Properties

Computational evidence indicates that halogenation of the isoxazole core enhances nonlinear optical (NLO) activity [1]. Researchers in materials science developing organic NLO materials, such as those for optical switching or frequency conversion, should prioritize 4-Chloro-3,5-dimethylisoxazole as a building block. Its use may lead to materials with superior performance characteristics compared to those derived from non-halogenated isoxazole analogs.

Development of Late-Stage Functionalization Methodologies

The presence of a chlorine atom at the 4-position provides a robust synthetic handle for exploring novel transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) protocols [1]. This compound is a valuable substrate for methodology development groups seeking to demonstrate the scope and limitations of new catalytic systems on a medicinally relevant heteroaryl chloride core.

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